Villocarine A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Villocarine A is typically isolated from natural sources rather than synthesized in a laboratory setting. The extraction process involves the use of organic solvents to isolate the alkaloid from the plant material .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from Uncaria villosa, followed by purification processes to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Villocarine A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indole nucleus, potentially altering its pharmacological properties.
Reduction: Reduction reactions can affect the functional groups attached to the indole ring.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
Villocarine A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying indole alkaloids and their chemical properties.
Mechanism of Action
Villocarine A exerts its effects primarily through its vasorelaxant activity. It inhibits the contraction of vascular smooth muscle by interfering with calcium ion channels and modulating the release of nitric oxide . This leads to the relaxation of blood vessels and a reduction in blood pressure .
Comparison with Similar Compounds
Villocarine A is part of a group of indole alkaloids, which include:
Rhynchophylline: Another indole alkaloid with vasorelaxant properties, but with a different mechanism of action.
Isorhynchophylline: Similar to rhynchophylline but with slight structural differences that affect its pharmacological activity.
Uniqueness: this compound is unique due to its specific vasorelaxant activity and its origin from Uncaria villosa. Its distinct chemical structure and biological activity set it apart from other indole alkaloids .
Properties
Molecular Formula |
C22H26N2O3 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
methyl (E)-2-[(2S,3E,12bR)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13,17,20,23H,9-12H2,1-3H3/b14-4-,18-13+/t17-,20+/m0/s1 |
InChI Key |
VAMJZLUOKJRHOW-YNIQLQCKSA-N |
Isomeric SMILES |
C/C=C\1/CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34 |
Canonical SMILES |
CC=C1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 |
Origin of Product |
United States |
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